molecular formula C11H11NO B1315221 1-(1-Methyl-1H-indol-5-yl)ethanone CAS No. 61640-20-8

1-(1-Methyl-1H-indol-5-yl)ethanone

Cat. No. B1315221
CAS RN: 61640-20-8
M. Wt: 173.21 g/mol
InChI Key: XQQNYKROVSVLHR-UHFFFAOYSA-N
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Description

“1-(1-Methyl-1H-indol-5-yl)ethanone” is a chemical compound with the molecular formula C11H11NO . It is also known as “1-(1-METHYL-1H-INDOL-3-YL)-1-ETHANONE” in English . It is a derivative of indole, which is a heterocyclic compound that is important in many biological systems .


Molecular Structure Analysis

The molecular structure of “1-(1-Methyl-1H-indol-5-yl)ethanone” consists of an indole ring attached to an ethanone group . The indole ring contains a benzene ring fused to a pyrrole ring, and the ethanone group consists of a carbonyl group attached to a methyl group .

Scientific Research Applications

Antibacterial and Antifungal Activities

  • Synthesis of Novel 1H-Indole Derivatives : Research has led to the synthesis of new 1H-Indole derivatives, showing significant antimicrobial activity against bacteria like Bacillus subtilis and Escherichia coli, and fungi such as Aspergillus niger and Candida albicans. These compounds were synthesized from indole and various acetophenones, demonstrating their potential in antimicrobial applications (2020).

Corrosion Inhibition

  • Corrosion Inhibitor for Mild Steel : A study synthesized 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, which acted as a corrosion inhibitor for mild steel in hydrochloric acid. The inhibitor showed high efficiency, indicating potential for industrial applications in protecting metals from corrosion (2020).

Antitubercular Agents

  • Targeting Mycobacterium tuberculosis : Research has developed 1-(1-benzyl-2-methyl-5-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-1H-indol-3-yl)ethanone derivatives, with some showing in vitro activity against Mycobacterium tuberculosis. These findings suggest their potential as selective inhibitors for antitubercular treatment (2019).

Neurodegenerative Disease Treatment

  • Dual-Effective Neuroprotective Agents : Certain indole derivatives synthesized as ligands of GluN2B-containing N-methyl-D-aspartate (NMDA) receptors have also demonstrated antioxidant properties. This dual efficacy suggests potential application in treating neurodegenerative diseases (2013).

Anticonvulsant Agents

  • Potential Anticonvulsant Agents : A series of indole C-3 substituted derivatives were synthesized and evaluated for anticonvulsant activity. Some compounds showed significant activity in maximal electroshock tests, suggesting their use as potential anticonvulsant agents (2014).

Safety And Hazards

The safety data sheet for “1-(1-Methyl-1H-indol-5-yl)ethanone” indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and wash thoroughly after handling .

properties

IUPAC Name

1-(1-methylindol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8(13)9-3-4-11-10(7-9)5-6-12(11)2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQNYKROVSVLHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40485615
Record name 1-(1-Methyl-1H-indol-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40485615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methyl-1H-indol-5-yl)ethanone

CAS RN

61640-20-8
Record name 1-(1-Methyl-1H-indol-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40485615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ex-28A: To a solution of 1-(1H-indol-5-yl)-ethanone (Yang, Y. et al, Heterocycles, 1992, 34(6), 1169–1175; 0.45 g, 2.8 mmol) were added iodomethane (3 mL) and cesium carbonate (2.3 g, 7.1 mmol). The reaction mixture was allowed to stir at 55° C. for 1.5 day during which additional iodomethane (11 mL) was added. The reaction was quenched with water. The aqueous solution was extracted with ether. The solution of ether was washed with saturated solution sodium bicarbonate, brine, dried over sodium sulfate and concentrated. The crude product was purified by flash chromatography. Elution with ethyl acetate (33%, v/v, in hexane) gave 1-(1-methyl-1H-indol-5-yl)-ethanone (0.25 g, 51%). 1H NMR (CDCl3) δ 8.30 (s, 1H), 7.91 (dd, J=1.2, 8.1 Hz, 1H), 7.34 (d, J=8.6 Hz, 1H), 7.12 (d, J=3.2 Hz, 1H), 6.61 (d, J=3.0, 1H), 3.82 (s, 3H), 2.66 (s, 3H).
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two

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